molecular formula C29H21FN2O2S B11529203 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(biphenyl-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(biphenyl-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11529203
M. Wt: 480.6 g/mol
InChI Key: LMIABGCGDJPPKS-UHFFFAOYSA-N
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Description

The compound “(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic molecule that features a variety of functional groups, including a benzodioxole, biphenyl, fluorophenyl, and thiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, starting with the preparation of the individual functional groups, followed by their sequential coupling. Typical reactions might include:

    Formation of the benzodioxole moiety: This could be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the biphenyl group: This might involve a Suzuki coupling reaction between a halogenated benzene and a boronic acid.

    Formation of the thiazole ring: This could be achieved through a Hantzsch thiazole synthesis, involving a reaction between a thioamide and an α-haloketone.

    Final coupling steps: These might involve amide bond formation and other condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the benzodioxole or thiazole moieties.

    Reduction: Reduction could occur at the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution could occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Possible interactions with biological receptors, making it a candidate for drug development.

Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostics: Use as a probe in imaging techniques.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, which could impact its biological activity and chemical reactivity.

Properties

Molecular Formula

C29H21FN2O2S

Molecular Weight

480.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H21FN2O2S/c30-24-11-13-25(14-12-24)31-29-32(17-20-6-15-27-28(16-20)34-19-33-27)26(18-35-29)23-9-7-22(8-10-23)21-4-2-1-3-5-21/h1-16,18H,17,19H2

InChI Key

LMIABGCGDJPPKS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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